5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-16-15(10-14)19-18(24)27-16/h2-5,10,13H,6-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUQJQAXZDDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a novel chemical entity with potential therapeutic applications. Its structure suggests significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a critical role in various inflammatory and respiratory diseases.
Chemical Structure
The compound can be broken down into several functional groups:
- Piperidine moiety : Contributes to the compound's interaction with biological targets.
- Benzoxazole core : Known for its pharmacological properties, including anti-inflammatory and antibacterial activities.
- Dihydropyridazine derivative : Imparts additional biological activity through its unique electronic and steric properties.
Inhibition of Phosphodiesterase 4 (PDE4)
Research indicates that compounds similar to this compound are potent inhibitors of PDE4. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects and improved airway function in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
The compound has been explored for its potential use in treating:
- Asthma : By reducing inflammation and bronchoconstriction.
- COPD : Enhancing lung function and reducing exacerbations.
- Rheumatoid Arthritis : Modulating immune responses and inflammation.
Clinical studies have shown that similar PDE4 inhibitors can significantly improve symptoms in these conditions .
Preclinical Models
In preclinical studies, compounds structurally related to the target compound demonstrated efficacy in animal models. For instance:
- Asthma Model : A study involving a PDE4 inhibitor showed a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .
- COPD Model : Another study highlighted the ability of a similar compound to improve lung function metrics like FEV1 (Forced Expiratory Volume in one second) .
Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to PDE4. These studies suggest that the compound binds effectively to the active site of the enzyme, inhibiting its activity and thus increasing cAMP levels .
Scientific Research Applications
PDE4 Inhibition
The compound functions primarily as a potent and selective inhibitor of phosphodiesterase 4. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes. By inhibiting this enzyme, the compound can increase intracellular levels of cAMP, which is beneficial in treating several inflammatory and immune disorders.
Therapeutic Implications:
- Respiratory Diseases : Increased cAMP levels can suppress cell activation in inflammatory responses, making this compound potentially useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Autoimmune Disorders : The inhibition of PDE4 has been linked to reduced secretion of pro-inflammatory cytokines, which may aid in managing diseases like rheumatoid arthritis and multiple sclerosis .
Clinical Applications
The compound has been evaluated in various studies for its effectiveness against specific diseases:
- Asthma and COPD : Clinical trials have indicated that PDE4 inhibitors can significantly reduce exacerbations and improve lung function in patients with asthma and COPD. A notable study demonstrated that patients receiving PDE4 inhibitors experienced fewer asthma attacks compared to those on placebo .
- Rheumatoid Arthritis : Another study focused on the use of PDE4 inhibitors in rheumatoid arthritis patients showed promising results in reducing joint inflammation and pain .
Table of Applications
| Condition | Mechanism | Outcome |
|---|---|---|
| Asthma | Inhibition of PDE4 leading to increased cAMP | Reduced exacerbations |
| Chronic Obstructive Pulmonary Disease | Suppression of inflammatory responses | Improved lung function |
| Rheumatoid Arthritis | Decreased cytokine release | Reduced joint inflammation |
| Multiple Sclerosis | Modulation of immune response | Alleviated symptoms |
Q & A
Q. How can researchers optimize the synthesis of 5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one to improve yield and purity?
Methodological Answer: The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Sulfonylation of piperidine intermediates : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate sulfonyl groups for nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in SN2 reactions.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl-piperidine linkage (e.g., compare bond angles/planarity to reference structures like 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 1.5–2.0 ppm (piperidinyl CH2), δ 6.8–7.2 ppm (benzoxazolone aromatic protons).
- ¹³C NMR : Confirm sulfonyl group at ~110–120 ppm and carbonyl (C=O) at ~165–175 ppm.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H21N4O5S) with <2 ppm error .
Q. How can residual solvents and impurities be quantified during quality control?
Methodological Answer:
- HPLC with UV detection : Use a C18 column (5 µm, 250 × 4.6 mm) and ammonium acetate buffer (pH 6.5, 15.4 g/L) for ion-pairing .
- GC-MS : Detect volatile impurities (e.g., DMF, ethyl acetate) with a DB-5MS column and He carrier gas.
- Validation parameters : Include linearity (R² >0.995), LOD/LOQ (<0.1% for impurities), and recovery (95–105%) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of palladium in synthesizing related pyridazinone derivatives?
Methodological Answer:
- Reductive cyclization : Pd(0) catalysts (e.g., Pd(PPh3)4) facilitate nitroarene reduction and C–N bond formation via oxidative addition intermediates .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to identify rate-limiting steps (e.g., ligand dissociation).
- Computational modeling : Use DFT (B3LYP/6-31G*) to compare activation barriers for alternative pathways (e.g., direct vs. stepwise cyclization) .
Q. How do researchers resolve contradictions in bioactivity data across different assay models?
Methodological Answer:
- Dose-response profiling : Test compound activity in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify off-target effects.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2 <30 min suggests rapid clearance) .
- Data normalization : Apply Hill equation fitting to IC50 values and correct for solvent interference (e.g., DMSO <0.1% v/v) .
Q. What strategies are effective in isolating and characterizing degradation products under stressed conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (80°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C).
- LC-QTOF-MS : Identify major degradation products via molecular ion clusters (e.g., [M+H]+ at m/z 433.12) and fragment patterns (e.g., loss of SO2 at m/z 96) .
- Stability-indicating methods : Validate HPLC conditions to separate degradation peaks (resolution >1.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
